molecular formula C11H10N2O B079335 4-Methyl-6-phenylpyridazin-3(2H)-one CAS No. 13300-09-9

4-Methyl-6-phenylpyridazin-3(2H)-one

Cat. No. B079335
Key on ui cas rn: 13300-09-9
M. Wt: 186.21 g/mol
InChI Key: HNZITGUYCFHIMD-UHFFFAOYSA-N
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Patent
US04230705

Procedure details

A mixture of 13.2 g. of 4-methyl-6-phenyl-3(2H)-pyridazinone and 200 ml. of phosphorus oxychloride is heated on a steam bath for 18 hours. The reaction mixture is filtered. The filtrate is concentrated free of excess phosphorus oxychloride. The residue is stirred with ice water and filtered. The solid is washed with water and air dried giving 3-chloro-4-methyl-6-phenylpyridazine as a cream colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:3]1[N:4]=[N:5][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(NN=C(C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred with ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 13.2 g
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated free of excess phosphorus oxychloride
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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